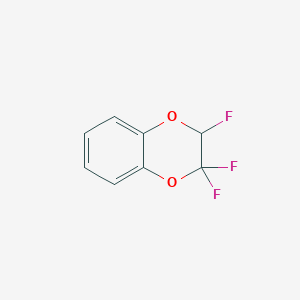
2,2,3-Trifluorobenzodioxan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3-Trifluorobenzodioxan: is an organic compound belonging to the class of fluorinated benzodioxanes It is characterized by the presence of three fluorine atoms attached to the benzodioxane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trifluorobenzodioxan typically involves the fluorination of benzodioxane derivatives. One common method includes the reaction of 1,3-benzodioxole with fluorinating agents under controlled conditions. For instance, reacting 1,3-benzodioxole with chlorine in the presence of a radical initiator can yield 2,2-dichloro-1,3-benzodioxole, which can then be further fluorinated to produce this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2,3-Trifluorobenzodioxan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated benzodioxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzodioxane carboxylic acids, while substitution reactions can produce a variety of functionalized benzodioxanes.
科学研究应用
2,2,3-Trifluorobenzodioxan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein folding due to its unique fluorinated structure.
作用机制
The mechanism of action of 2,2,3-Trifluorobenzodioxan involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can influence various biochemical pathways, making the compound useful in drug design and development .
相似化合物的比较
- 2,2-Difluorobenzodioxan
- 2,3,4-Trifluorobenzodioxan
- 2,2,3-Trifluorobenzodioxole
Comparison: 2,2,3-Trifluorobenzodioxan is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to 2,2-Difluorobenzodioxan, the additional fluorine atom in this compound can enhance its reactivity and stability. Similarly, the compound differs from 2,3,4-Trifluorobenzodioxan in terms of its electronic distribution and steric effects, leading to different reactivity patterns and applications .
属性
IUPAC Name |
2,3,3-trifluoro-2H-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-7-8(10,11)13-6-4-2-1-3-5(6)12-7/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNYJGNZFYCMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














